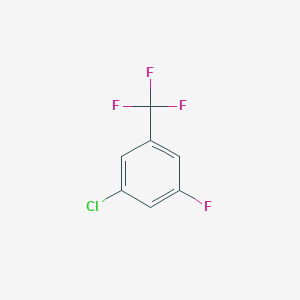
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3ClF4 . It is also known by other names such as 3-Chlorobenzotrifluoride, m-Chlorobenzotrifluoride, m-Chloro-α,α,α-trifluorotoluene, m-Trifluoromethylphenyl chloride, meta (Trifluoromethyl)chlorobenzene, Toluene, m-chloro-α,α,α-trifluoro-, 1-Chloro-3-(trifluoromethyl)benzene, and 3-Chloro-α,α,α-trifluorotoluene .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” were not found, a related compound, “1,3,5-tris(trifluoromethyl)benzene”, has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . Another compound, “1-chloro-3-fluorobenzene”, reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” is 180.555 . More detailed physical and chemical properties were not found in the retrieved information.
Applications De Recherche Scientifique
“1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” is a type of organohalogen compound, specifically a derivative of benzene. While specific applications are not readily available, compounds of this nature are typically used as building blocks or intermediates in various chemical reactions . Here are some potential applications based on its chemical properties:
-
Organic Synthesis
-
Medicinal Chemistry
-
Materials Science
-
Environmental Science
-
Analytical Chemistry
-
Chemical Industry
-
Organic Synthesis
-
Medicinal Chemistry
-
Materials Science
-
Environmental Science
-
Analytical Chemistry
-
Chemical Industry
Safety And Hazards
While specific safety and hazard information for “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” was not found, a related compound, “1-Bromo-3-chloro-5-(trifluoromethyl)benzene”, is known to be harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-chloro-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMNQRDDPSCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599084 | |
| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
CAS RN |
1005764-23-7 | |
| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



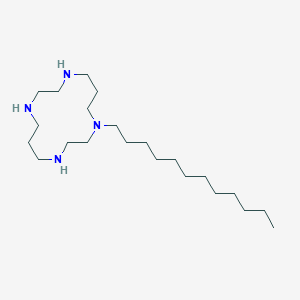
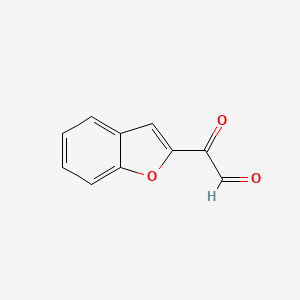
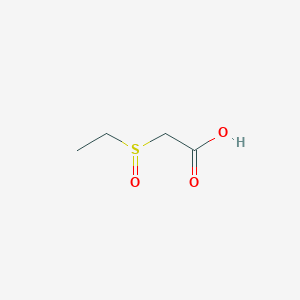
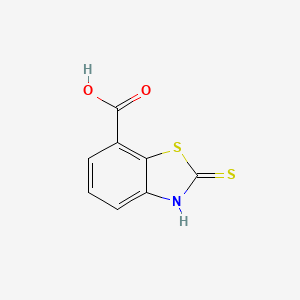
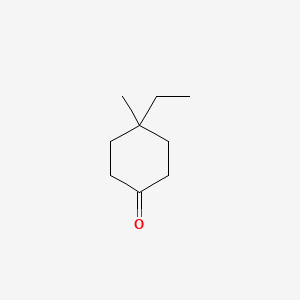
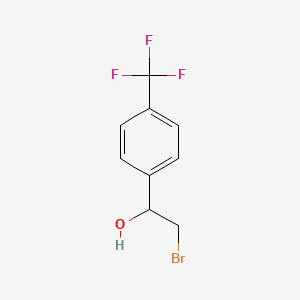
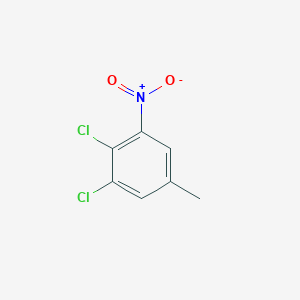
![2-[(2,3-Dibromophenoxy)methyl]oxirane](/img/structure/B1627423.png)
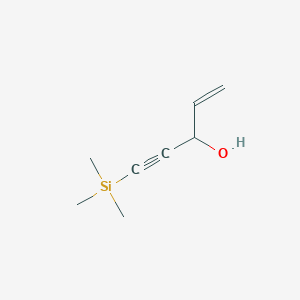
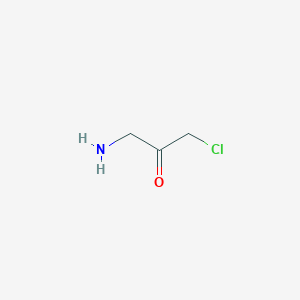
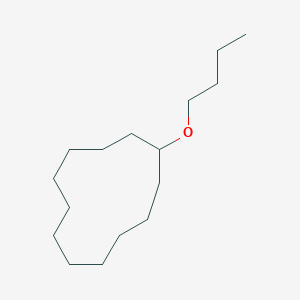
![3-(2-{4-[2-(4-Cyanophenyl)vinyl]phenyl}vinyl)benzonitrile](/img/structure/B1627427.png)
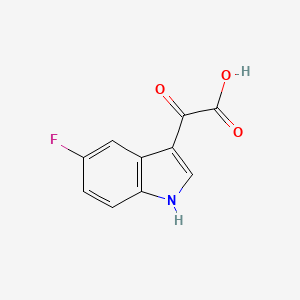
![Imidazo[1,2-a]pyrimidin-7-ylmethanol](/img/structure/B1627429.png)